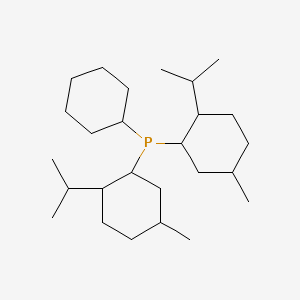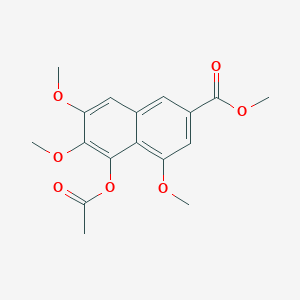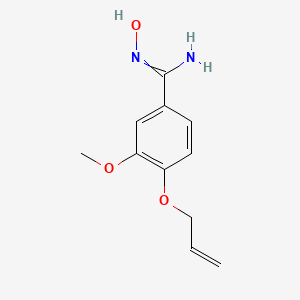
4-Allyloxy-N-hydroxy-3-methoxy-benzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyloxy-N-hydroxy-3-methoxy-benzamidine is an organic compound that belongs to the class of benzamidines. This compound is characterized by the presence of an allyloxy group, a hydroxy group, and a methoxy group attached to a benzamidine core. Benzamidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzaldehyde.
Formation of Benzamidine Core: The benzaldehyde derivative is then reacted with an appropriate amidine precursor under controlled conditions to form the benzamidine core.
Introduction of Allyloxy Group: The allyloxy group is introduced through an etherification reaction, where an allyl halide is reacted with the hydroxy group of the benzamidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Allyloxy-N-hydroxy-3-methoxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamidine core can be reduced to form corresponding amines.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-allyloxy-3-methoxybenzaldehyde.
Reduction: Formation of 4-allyloxy-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Allyloxy-N-hydroxy-3-methoxy-benzamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine.
4-Hydroxy-3-methoxybenzylamine: A reduction product of the compound.
4-Hydroxy-3-methoxybenzonitrile: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
N'-hydroxy-3-methoxy-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-6-16-9-5-4-8(11(12)13-14)7-10(9)15-2/h3-5,7,14H,1,6H2,2H3,(H2,12,13) |
InChI-Schlüssel |
OMLXAIWNFBDEKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=NO)N)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


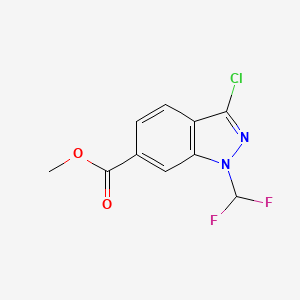

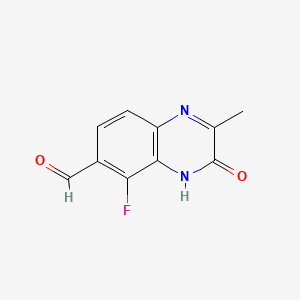
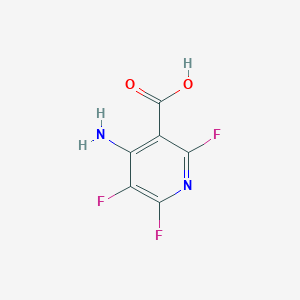


![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)

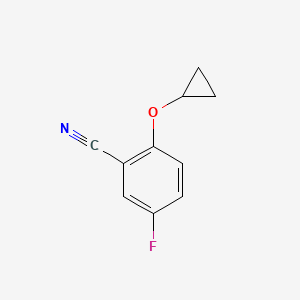

![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
